
4-Ethyl-3,5-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3,5-dimethyloctane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon, meaning it consists solely of carbon and hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The structure of this compound includes an octane backbone with ethyl and methyl groups attached at specific positions, making it a branched molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable octane derivative with ethyl and methyl groups. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure the correct placement of the substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that facilitate the addition of ethyl and methyl groups to an octane backbone. Catalysts such as zeolites or metal oxides can be used to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3,5-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom (e.g., chlorine or bromine) replaces a hydrogen atom.
Common Reagents and Conditions: Halogenation reactions typically require the presence of a halogen source (e.g., Cl₂ or Br₂) and a catalyst such as ultraviolet light or heat to initiate the reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained without excessive side reactions.
Major Products Formed: The major products formed from the halogenation of this compound are the corresponding haloalkanes. For example, chlorination of this compound would yield various chlorinated derivatives, depending on the specific reaction conditions and the position of substitution .
Scientific Research Applications
4-Ethyl-3,5-dimethyloctane has several applications in scientific research, particularly in the fields of chemistry and materials science. It can be used as a model compound to study the behavior of branched alkanes in various chemical reactions. Additionally, its physical and chemical properties make it a useful reference material for the development of new catalytic processes and reaction mechanisms .
Mechanism of Action
The mechanism of action of 4-Ethyl-3,5-dimethyloctane in chemical reactions involves the interaction of its carbon-hydrogen bonds with reactive species such as halogens. The presence of branched substituents can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Ethyl-3,5-dimethyloctane include other branched alkanes with different substituents. Examples include 3-Ethyl-3,5-dimethyloctane, 5-Ethyl-3,4-dimethyloctane, and 4-Ethyl-3,4-dimethyloctane .
Uniqueness: What sets this compound apart from its similar compounds is the specific arrangement of its ethyl and methyl groups. This unique structure can result in distinct physical and chemical properties, such as boiling point, melting point, and reactivity. The specific placement of the substituents can also influence the compound’s behavior in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62183-64-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-3,5-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-11(5)12(8-3)10(4)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
OMAJEXDENFMCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


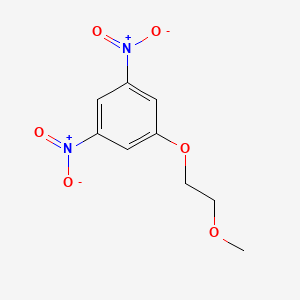



![2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14548690.png)
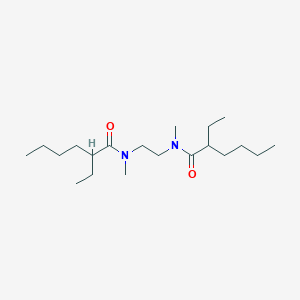
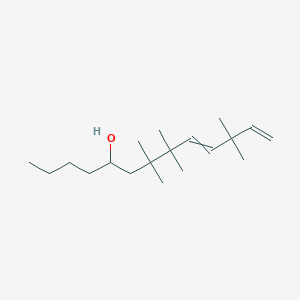
![3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride](/img/structure/B14548700.png)
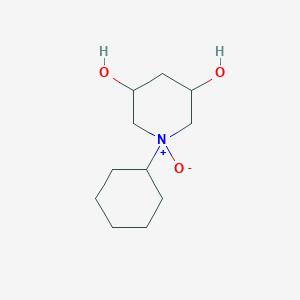
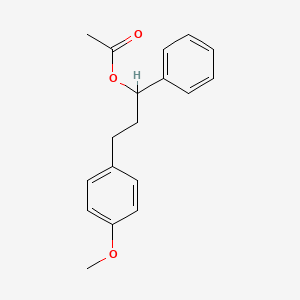
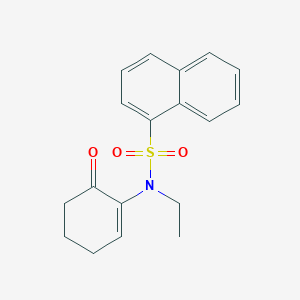
![Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester](/img/structure/B14548737.png)
![1-Methyl-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14548739.png)

